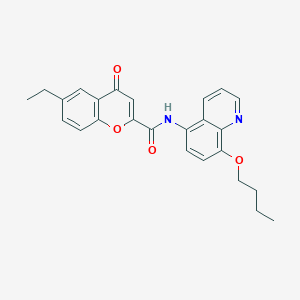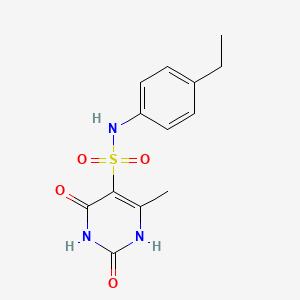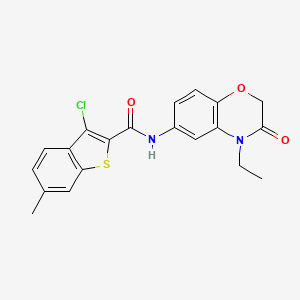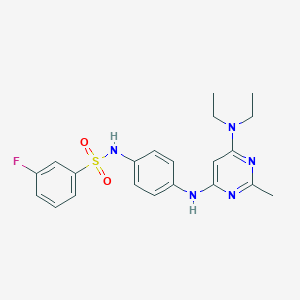
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include butyl bromide, ethyl acetoacetate, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as dyes, pigments, or catalysts.
Mechanism of Action
The mechanism by which N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and chromene-based molecules, such as:
- N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide
- 5-(2-Diethylamino-acetylamino)-8-butoxy-chinolin
Uniqueness
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-3-5-13-30-22-11-9-19(17-7-6-12-26-24(17)22)27-25(29)23-15-20(28)18-14-16(4-2)8-10-21(18)31-23/h6-12,14-15H,3-5,13H2,1-2H3,(H,27,29) |
InChI Key |
PTGSEQULAJMVQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309818.png)

![5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11309827.png)

![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B11309834.png)
![N-cyclohexyl-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11309838.png)

![N-(4-acetylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309845.png)


![1-(2,6-dimethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11309873.png)
![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309888.png)
![N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309907.png)
![N-[5-(4-butylcyclohexyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11309913.png)
